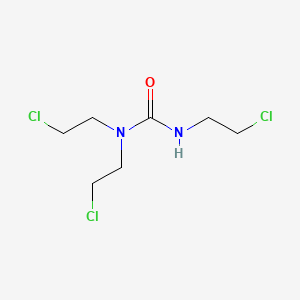
Tris-(2-chloroethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris-(2-chloroethyl)urea is a chemical compound with the molecular formula C7H13Cl3N2O and a molecular weight of 247.55 g/mol . It is a nitrosotrialkylurea chlorinated derivative known for its carcinogenic properties, inducing tumors in the stomach and lungs . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Vorbereitungsmethoden
The synthesis of Tris-(2-chloroethyl)urea involves the reaction of urea with 2-chloroethylamine hydrochloride under controlled conditions. The reaction typically proceeds as follows:
Reactants: Urea and 2-chloroethylamine hydrochloride.
Reaction Conditions: The reaction is carried out in an aqueous medium at a temperature range of 50-70°C.
Procedure: Urea is dissolved in water, and 2-chloroethylamine hydrochloride is added slowly with continuous stirring. The mixture is heated to the desired temperature and maintained for several hours until the reaction is complete.
Purification: The product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to obtain pure this compound.
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure maximum yield and purity of the product.
Analyse Chemischer Reaktionen
Tris-(2-chloroethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation products typically include carbonyl compounds and chlorinated derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed are amines and alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl groups, leading to the formation of various substituted urea derivatives. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.
Wissenschaftliche Forschungsanwendungen
Tris-(2-chloroethyl)urea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various urea derivatives and as a precursor for the synthesis of other chlorinated compounds.
Biology: In biological research, this compound is used to study the effects of chlorinated urea derivatives on cellular processes and to investigate their potential as anticancer agents.
Medicine: Although not used therapeutically, it serves as a model compound for studying the mechanisms of action of chlorinated urea derivatives in cancer treatment.
Industry: this compound is used in the development of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Tris-(2-chloroethyl)urea involves the release of nitric oxide and the formation of DNA adducts . The compound undergoes hydrolysis to produce isocyanates and chloroethyl diazene hydroxide, which further decomposes to form reactive intermediates. These intermediates alkylate DNA, leading to the formation of cross-links and inhibiting DNA replication and transcription . This mechanism is similar to that of other nitrosoureas used in cancer treatment .
Vergleich Mit ähnlichen Verbindungen
Tris-(2-chloroethyl)urea can be compared with other chlorinated urea derivatives and nitrosoureas:
Uniqueness: this compound is unique due to its specific structure, which allows for multiple chloroethyl groups to participate in chemical reactions. This makes it a versatile compound for various synthetic and research applications.
Eigenschaften
IUPAC Name |
1,1,3-tris(2-chloroethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Cl3N2O/c8-1-4-11-7(13)12(5-2-9)6-3-10/h1-6H2,(H,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPJXWYJPQGRMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)NC(=O)N(CCCl)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662223 |
Source


|
| Record name | N,N,N'-Tris(2-chloroethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71162-64-6 |
Source


|
| Record name | N,N,N'-Tris(2-chloroethyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00662223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-Butyl N-[3-(Acetimidoylaminomethyl)benzyl]carbamate, Hydrochloride](/img/structure/B562001.png)
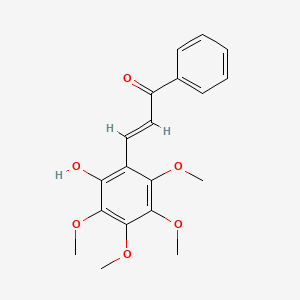
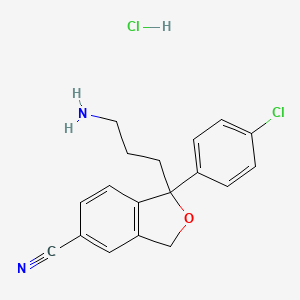
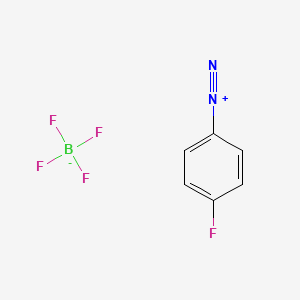
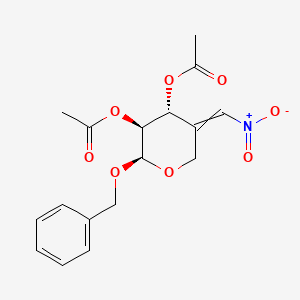
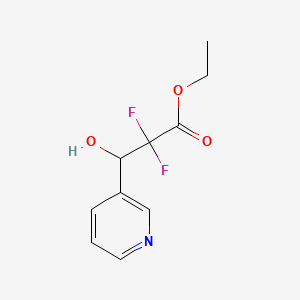

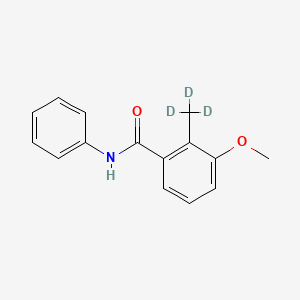

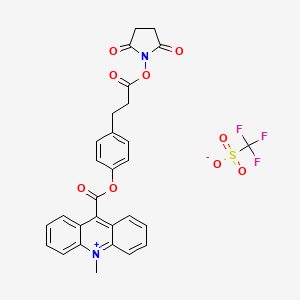
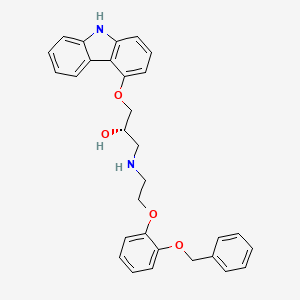

![Methyl 3-[[[2-[(Diaminomethylene-13C]amino-4-[1,4-13C2-thiazolyl]methyl]-thio]propionimidate](/img/structure/B562023.png)
![3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3](/img/structure/B562024.png)
